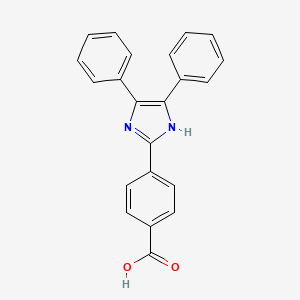

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid

Vue d'ensemble

Description

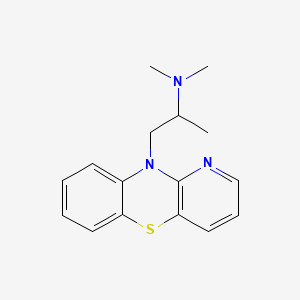

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid is a chemical compound with the molecular formula C22H16N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

An imidazole derivative similar to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid was synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole, the core structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid, is known for its broad range of chemical and biological properties. It is an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid include a molecular weight of 340.38 and a boiling point of 596.9°C at 760 mmHg .Applications De Recherche Scientifique

Therapeutic Potential

- Field : Medicinal Chemistry

- Application Summary : Imidazole derivatives, including “4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid”, have a broad range of chemical and biological properties. They are used in the development of new drugs .

- Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Lactate Dehydrogenase Inhibitor

- Field : Biochemistry

- Application Summary : The imidazole derivative “4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid” was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .

- Methods of Application : The imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .

- Results : The docking results revealed that the imidazole derivative showed a remarkable binding affinity at the active site of the receptor with binding energy at -9.7 kcal/mol which indicates high affinity at the active site of the receptor .

Antioxidant Activity

- Field : Biochemistry

- Application Summary : The compound has been synthesized and evaluated for antioxidant activity .

- Methods of Application : The antioxidant activity was evaluated using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

- Results : The results of the evaluation are not specified in the abstract .

Self-Assembly into Microbelts

- Field : Materials Science

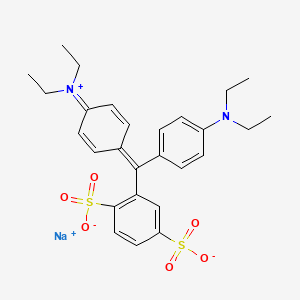

- Application Summary : Sodium 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoate, a salt of the compound, can self-assemble into ultralong microbelts .

- Methods of Application : The microbelts were fabricated using a self-assembly technique .

- Results : The as-prepared microbelts have a belt-like structure with a rectangular cross section. All of the obtained microbelts under the optimum conditions have a relatively uniform size of about 5 μm in width, 2 μm in thickness, and approximately 5 mm in length .

Antimicrobial Activity

- Field : Microbiology

- Application Summary : The compound has been synthesized and evaluated for antimicrobial activity .

- Methods of Application : The antimicrobial activity was evaluated against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi by using the broth dilution method .

- Results : The results of the evaluation are not specified in the abstract .

Anti-Diabetic Agents

- Field : Pharmacology

- Application Summary : The compound has been synthesized and evaluated as a potential anti-diabetic agent .

- Methods of Application : The synthesized compounds were evaluated against yeast α-glucosidase .

- Results : All these compounds exhibited excellent inhibitory activity (IC50 values in the range of 85.6 ± 0.4-231.4 ± 1.0 μM), even much more potent than standard drug acarbose (IC50 = 750.0 μM) .

Orientations Futures

Propriétés

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXPNUSETAZHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203487 | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid | |

CAS RN |

5496-35-5 | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)